molecular formula C10H13NO2 B1606491 Benzamide, N-ethyl-4-methoxy- CAS No. 7403-41-0

Benzamide, N-ethyl-4-methoxy-

Cat. No. B1606491
CAS RN: 7403-41-0
M. Wt: 179.22 g/mol
InChI Key: KIOWCVBPJXEJLN-UHFFFAOYSA-N
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Description

“Benzamide, N-ethyl-4-methoxy-” is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as “N-Ethyl-4-methoxybenzamide” and "N-ethyl (4-methoxyphenyl)carboxamide" .


Molecular Structure Analysis

The molecular structure of Benzamide, N-ethyl-4-methoxy- consists of an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzamide, N-ethyl-4-methoxy- include an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da .

Scientific Research Applications

Antioxidant and Antibacterial Activities

  • Scientific Field: Biochemistry
  • Application Summary: Benzamide compounds have been synthesized and analyzed for their antioxidant and antibacterial activities . These compounds have been tested for their in vitro growth inhibitory activity against different bacteria .
  • Methods of Application: The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Preparation of β-trifluoromethyl enaminones

  • Scientific Field: Organic Chemistry
  • Application Summary: N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results: The specific results or outcomes obtained were not provided in the source .

Direct Alkylation of N,N-dialkyl Benzamides

  • Scientific Field: Organic Chemistry
  • Application Summary: Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has been reported . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .
  • Methods of Application: The direct alkylation is promoted by the readily available base LDA (lithium diisopropylamide). Preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA .
  • Results: The specific results or outcomes obtained were not provided in the source .

Synthesis of Glyburide

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic building block. It has been reported as an intermediate in the synthesis of glyburide .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results: The specific results or outcomes obtained were not provided in the source .

Direct Alkylation of N,N-dialkyl Benzamides

  • Scientific Field: Organic Chemistry
  • Application Summary: Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has been reported . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .
  • Methods of Application: The direct alkylation is promoted by the readily available base LDA (lithium diisopropylamide). Preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA .
  • Results: The specific results or outcomes obtained were not provided in the source .

Synthesis of Glyburide

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic building block. It has been reported as an intermediate in the synthesis of glyburide .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results: The specific results or outcomes obtained were not provided in the source .

properties

IUPAC Name

N-ethyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11-10(12)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOWCVBPJXEJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224838
Record name Benzamide, N-ethyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-methoxybenzamide

CAS RN

7403-41-0
Record name Benzamide, N-ethyl-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7403-41-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404037
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-ethyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-4-methoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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